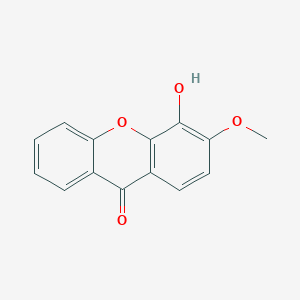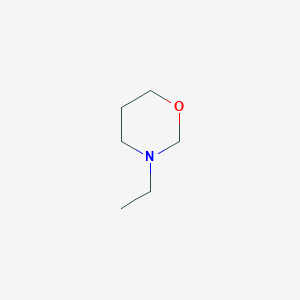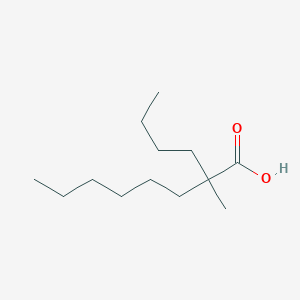
2-Butyl-2-methyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-methyloctanoic acid is an organic compound with the molecular formula C13H26O2. It is a carboxylic acid with a branched aliphatic chain, containing a butyl group and a methyl group attached to the second carbon of the octanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyl-2-methyloctanoic acid can be synthesized through several methods, including:
Oxidation of Alkenes: One common method involves the oxidation of alkenes using strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) followed by hydrolysis.
Grignard Reactions: Another method involves the reaction of a Grignard reagent with carbon dioxide (CO2) to form a carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or the use of catalytic methods to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-methyloctanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Acyl chlorides, alkyl halides
Scientific Research Applications
2-Butyl-2-methyloctanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butyl-2-methyloctanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function . The branched aliphatic chain may also influence the compound’s hydrophobic interactions and membrane permeability .
Comparison with Similar Compounds
2-Butyl-2-methyloctanoic acid can be compared with other similar compounds such as:
2-Methylbutanoic acid: Similar in structure but with a shorter carbon chain.
2-Butyl-2-methylhexanoic acid: Similar structure but with a different chain length.
Octanoic acid: A straight-chain carboxylic acid without branching.
Uniqueness
The unique structure of this compound, with its branched aliphatic chain, provides distinct chemical and physical properties that differentiate it from other carboxylic acids. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
CAS No. |
31265-36-8 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-butyl-2-methyloctanoic acid |
InChI |
InChI=1S/C13H26O2/c1-4-6-8-9-11-13(3,12(14)15)10-7-5-2/h4-11H2,1-3H3,(H,14,15) |
InChI Key |
HXELWFIYBCHGMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(CCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


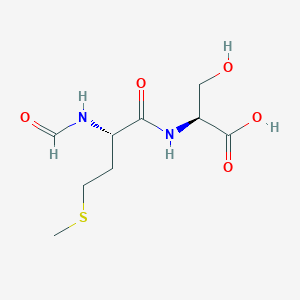
![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)
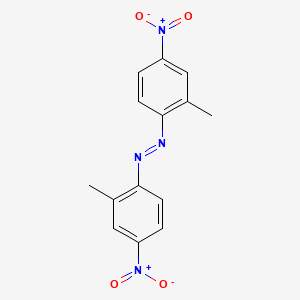
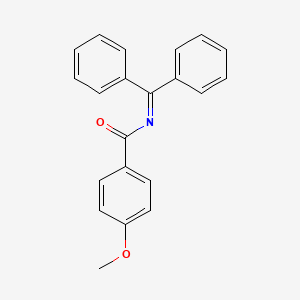
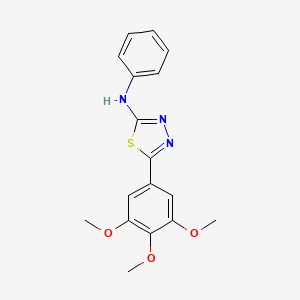
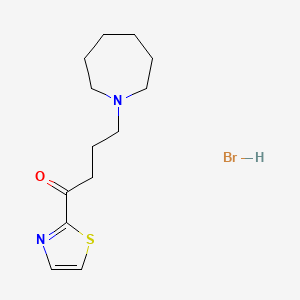
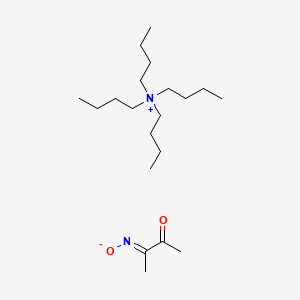
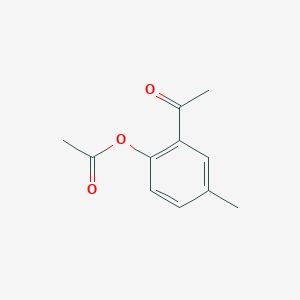

methanol](/img/structure/B14679790.png)
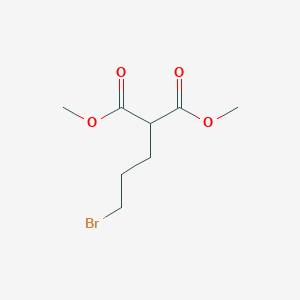
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
